

# Anhalamine: A Technical Guide to its Discovery, Isolation from Peyote, and Biochemical Function

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## Compound of Interest

Compound Name: Anhalamine

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## Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biochemical properties of **anhalamine**, a tetrahydroisoquinoline alkaloid found in the peyote cactus (*Lophophora williamsii*). Drawing from foundational twentieth-century phytochemical research and contemporary pharmacological studies, this document details the historical context of its discovery, outlines classical and modern isolation protocols, and presents its key physicochemical properties. A significant focus is placed on its recently elucidated role as a potent inverse agonist of the serotonin 5-HT<sub>7</sub> receptor, with a detailed exploration of the associated signaling pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Introduction

The peyote cactus (*Lophophora williamsii*) has a long history of ceremonial use by indigenous peoples of the Americas.<sup>[1]</sup> Scientific investigation into its chemical constituents began in the late 19th and early 20th centuries, leading to the isolation of a complex array of alkaloids. While mescaline is the most well-known of these compounds, a number of structurally related phenethylamines and tetrahydroisoquinolines also contribute to the plant's chemical profile. Among these is **anhalamine**, a tetrahydroisoquinoline alkaloid that has garnered renewed interest due to its specific interaction with serotonin receptor systems. This document provides an in-depth technical summary of the discovery, isolation, and pharmacology of **anhalamine**.

## Discovery and Historical Context

The initial investigations into the alkaloids of *Anhalonium lewinii* (a former name for *Lophophora williamsii*) were pioneered by chemists such as Arthur Heffter. The first report on the isolation of **anhalamine** is attributed to E. Kauder in 1899.<sup>[2]</sup> However, it was the seminal work of Ernst Späth and his colleagues in the 1920s and 1930s that fully characterized and synthesized many of the peyote alkaloids, including **anhalamine**. In 1922, Späth and Roder reported the synthesis of **anhalamine**, confirming its structure. Later, in 1935, Späth and Becke published a significant paper on the separation of the various "Anhalonium bases," providing insight into the methods for isolating these closely related compounds.

## Physicochemical Properties of Anhalamine

**Anhalamine** is a crystalline solid with the chemical formula C<sub>11</sub>H<sub>15</sub>NO<sub>3</sub>.<sup>[1][2]</sup> Its structure is characterized by a tetrahydroisoquinoline core with two methoxy groups and one hydroxyl group attached to the aromatic ring.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>3</sub>	<sup>[1][2]</sup>
Molecular Weight	209.24 g/mol	<sup>[2][3]</sup>
IUPAC Name	6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol	<sup>[3]</sup>
CAS Number	643-60-7	<sup>[2]</sup>
Melting Point	189-191 °C	<sup>[2]</sup>
UV max (in ethanol)	274 nm (log ε 2.90)	<sup>[2]</sup>
Solubility	Almost insoluble in cold water, cold alcohol, and ether. Soluble in hot water, alcohol, acetone, and dilute acids.	<sup>[2]</sup>

Table 1: Physicochemical Properties of **Anhalamine**

## Quantitative Analysis in Peyote

The concentration of alkaloids in *Lophophora williamsii* can vary depending on the specific plant, its age, and growing conditions. **Anhalamine** is one of the major alkaloids present.

Alkaloid	Concentration in Dried Peyote (Heffter's analysis)
Mescaline	6.3%
Anhalonidine	5.3%
Anhalamine	5.3%
Anhalonine	3%
Lophophorine	0.5%

Table 2: Quantitative Analysis of Major Alkaloids in Peyote (based on historical data)

## Experimental Protocols for Isolation

The isolation of **anhalamine** from peyote involves the separation of a complex mixture of alkaloids. The following protocols are based on the classical methods developed by early 20th-century chemists, supplemented with modern techniques.

### Classical Isolation Method (Based on the work of Späth and colleagues)

This protocol is a generalized representation of the acid-base extraction techniques used by early researchers.

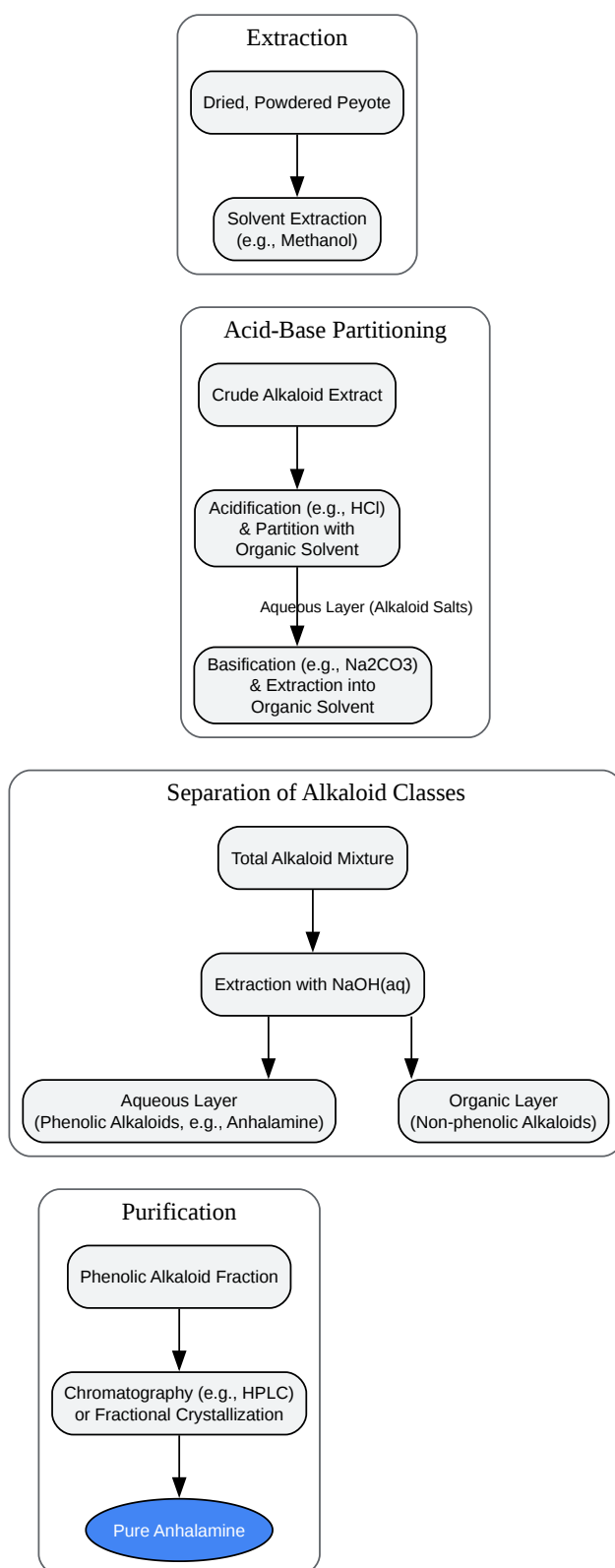
- **Preparation of Plant Material:** Dried peyote buttons are finely ground to a powder to increase the surface area for extraction.
- **Extraction:** The powdered material is subjected to an exhaustive extraction with an organic solvent, such as methanol or ethanol, often with the addition of a weak base like ammonium hydroxide to liberate the free alkaloids.

- Acid-Base Partitioning:
  - The crude extract is evaporated to dryness, and the residue is dissolved in a mixture of chloroform and a dilute acid (e.g., 0.5N hydrochloric acid).
  - The acidic aqueous layer, containing the protonated alkaloid salts, is separated from the chloroform layer, which contains non-basic impurities.
  - The aqueous layer is then made basic ( $\text{pH} > 8$ ) with a base such as sodium carbonate.
  - The liberated free-base alkaloids are then extracted back into an organic solvent like chloroform.
- Separation of Phenolic and Non-Phenolic Alkaloids:
  - The chloroform extract containing the mixture of alkaloids is treated with a dilute sodium hydroxide solution.
  - Phenolic alkaloids, such as **anhalamine**, will form sodium salts and dissolve in the aqueous alkaline layer.
  - Non-phenolic alkaloids will remain in the chloroform layer.
- Purification of **Anhalamine**:
  - The alkaline aqueous layer containing the phenolic alkaloids is separated.
  - This solution is then acidified and the liberated phenolic alkaloids are extracted with an organic solvent.
  - Further separation of the individual phenolic alkaloids, including **anhalamine**, would have been achieved through fractional crystallization of their salts (e.g., hydrochlorides or sulfates).

## Modern Isolation and Purification Techniques

Modern approaches to alkaloid isolation offer greater efficiency and resolution.

- Extraction:
  - Soxhlet Extraction: Continuous extraction of the powdered plant material with a solvent like methanol.
  - Ultrasonic or Microwave-Assisted Extraction: More rapid extraction methods that use sound or microwave energy to enhance solvent penetration.
- Purification:
  - Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina, using a gradient of solvents to separate the different alkaloids based on their polarity.
  - Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation of the individual alkaloids, yielding highly pure compounds.
  - Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are primarily analytical techniques but can be adapted for preparative purposes on a smaller scale. They are invaluable for monitoring the purity of fractions during the isolation process.



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Caption: Workflow for the isolation of **anhalamine** from peyote.

# Signaling Pathway of Anhalamine: 5-HT7 Receptor Inverse Agonism

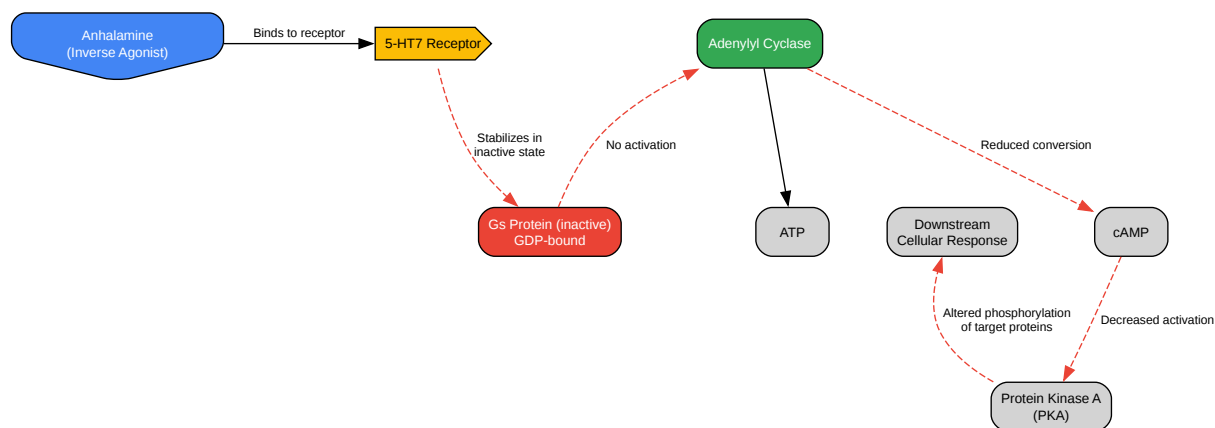
Recent pharmacological studies have identified **anhalamine** as a potent inverse agonist of the serotonin 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to a stimulatory G-protein (Gs).

Agonist vs. Inverse Agonist Action:

- **Agonist:** An agonist (like serotonin) binds to the 5-HT7 receptor and activates it, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
- **Inverse Agonist:** An inverse agonist, such as **anhalamine**, binds to the same receptor but stabilizes it in an inactive conformation. This not only blocks the action of agonists but also reduces the basal or constitutive activity of the receptor, leading to a decrease in cAMP levels below the baseline.[4]

The signaling cascade for the 5-HT7 receptor and the effect of an inverse agonist like **anhalamine** can be summarized as follows:

- **Basal State:** In the absence of a ligand, the 5-HT7 receptor exhibits some level of constitutive activity, leading to a baseline production of cAMP.
- **Inverse Agonist Binding:** **Anhalamine** binds to the 5-HT7 receptor.
- **Receptor Inactivation:** This binding stabilizes the receptor in an inactive state.
- **Gs Protein Inactivation:** The associated Gs protein remains in its inactive, GDP-bound state.
- **Adenylyl Cyclase Inhibition:** Adenylyl cyclase is not stimulated, and its basal activity may be reduced.
- **Decreased cAMP Production:** The intracellular concentration of cAMP decreases.
- **Downstream Effects:** The reduction in cAMP leads to decreased activity of protein kinase A (PKA) and other downstream effectors.



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Caption: Signaling pathway of **anhalamine** as a 5-HT7 receptor inverse agonist.

## Conclusion

**Anhalamine**, a key alkaloid of the peyote cactus, represents a fascinating molecule with a rich history of discovery and chemical characterization. While early research focused on its isolation and structural elucidation, modern pharmacology has unveiled its specific and potent interaction with the serotonin 5-HT7 receptor. As an inverse agonist, **anhalamine** provides a valuable tool for studying the physiological roles of this receptor and may serve as a lead compound for the development of novel therapeutics targeting the central nervous system. This guide has provided a consolidated overview of the historical and technical aspects of **anhalamine**, from its extraction from a natural source to its action at a specific molecular target.



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